Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate
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Overview
Description
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate is a synthetic organic compound that features a trifluoromethyl group, a Boc (tert-butoxycarbonyl) protecting group, and a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate typically involves the following steps:
Formation of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrole ring.
Reduction: Reduction reactions can target the carbonyl group or the dihydropyrrole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the dihydropyrrole ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly fluorinated compounds.
Medicine: Investigated for its potential as a precursor in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and stability. The Boc protecting group ensures the compound remains stable during synthesis and can be removed under mild conditions to reveal the active form.
Comparison with Similar Compounds
Methyl (S)-1-Boc-4-methyl-2,5-dihydropyrrole-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl (S)-1-Boc-4-(difluoromethyl)-2,5-dihydropyrrole-2-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness:
Properties
Molecular Formula |
C12H16F3NO4 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h5,8H,6H2,1-4H3 |
InChI Key |
ZXHXERGJUJVQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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